3-Azepan-1-ylpyrrolidine-2,5-dione
Overview
Description
3-Azepan-1-ylpyrrolidine-2,5-dione is a chemical compound with the formula C10H16N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Azepan-1-ylpyrrolidine-2,5-dione consists of a pyrrolidine ring attached to an azepane ring . The molecular weight of this compound is 196.25 .Scientific Research Applications
Pharmaceutical Drug Design
The pyrrolidine ring, a core structure in 3-Azepan-1-ylpyrrolidine-2,5-dione , is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic effects. For instance, derivatives of pyrrolidine-2,5-dione have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are implicated in diseases like glaucoma and epilepsy .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of enantiomerically pure compounds, which is crucial in drug development. Different stereoisomers can bind to proteins in distinct ways, leading to varied biological profiles. This characteristic is essential for designing drugs with specific target selectivity .
Three-Dimensional Pharmacophore Modeling
Due to the non-planarity of the pyrrolidine ring, it contributes significantly to the three-dimensional (3D) coverage of pharmacophores. This feature, known as “pseudorotation,” is beneficial for exploring the pharmacophore space more efficiently, which is critical for identifying new drug candidates .
Agricultural Chemistry
Compounds based on the pyrrolidine scaffold, such as 3-Azepan-1-ylpyrrolidine-2,5-dione , can be used to develop new herbicides. Their unique chemical structure allows them to interact with specific plant enzymes, potentially leading to the creation of more effective and selective agricultural chemicals .
Dye and Pigment Industry
The chemical reactivity of pyrrolidine derivatives makes them suitable for the synthesis of colorants and dyes. Their ability to form stable, colorful compounds can be harnessed in the dye and pigment industry for various applications, including textiles and inks .
Polymer Science
3-Azepan-1-ylpyrrolidine-2,5-dione: can be used as an additive in polymer synthesis to modify the properties of the resulting materials. Its incorporation into polymers can enhance durability, flexibility, and resistance to environmental stressors .
Photochromic Materials
The structural flexibility of pyrrolidine-based compounds allows them to be used in the development of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and optical data storage .
Organic Synthesis
As a versatile scaffold, 3-Azepan-1-ylpyrrolidine-2,5-dione is also valuable in organic synthesis. It can be used to construct complex molecular architectures, serving as a building block for the synthesis of a wide range of organic compounds .
Future Directions
properties
IUPAC Name |
3-(azepan-1-yl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-7-8(10(14)11-9)12-5-3-1-2-4-6-12/h8H,1-7H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUONVXKFFCCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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